N-Methyl-N-[2-(methylamino)ethyl]propanamide

Catalog No.
S13628540
CAS No.
626255-73-0
M.F
C7H16N2O
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-N-[2-(methylamino)ethyl]propanamide

CAS Number

626255-73-0

Product Name

N-Methyl-N-[2-(methylamino)ethyl]propanamide

IUPAC Name

N-methyl-N-[2-(methylamino)ethyl]propanamide

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C7H16N2O/c1-4-7(10)9(3)6-5-8-2/h8H,4-6H2,1-3H3

InChI Key

AUCZYUIGCSQWJJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)CCNC

N-Methyl-N-[2-(methylamino)ethyl]propanamide is an organic compound classified as an amide. Its molecular formula is C7H16N2O\text{C}_7\text{H}_{16}\text{N}_2\text{O}, with a molecular weight of approximately 144.21 g/mol. The compound features a propanamide backbone, with a methyl group and a 2-(methylamino)ethyl substituent, which contributes to its unique chemical properties and potential biological activities.

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  • Biology: The compound is being explored for its potential involvement in biochemical pathways and as a building block for biologically active molecules.
  • Medicine: It is investigated for therapeutic properties, particularly as an intermediate in pharmaceutical synthesis.
  • Industry: Utilized in producing specialty chemicals and as a stabilizer in formulations.
  • Research indicates that N-Methyl-N-[2-(methylamino)ethyl]propanamide exhibits potential biological activity, particularly in the context of medicinal chemistry. It has been investigated for its role as a ligand that can bind to specific proteins or enzymes, thereby modulating their activity and influencing various biochemical pathways . This property makes it a candidate for further exploration in therapeutic applications.

    The synthesis of N-Methyl-N-[2-(methylamino)ethyl]propanamide can be accomplished through the reaction of N-methylpropionamide with methylamine under anhydrous conditions. The general procedure involves:

    • Reactants: N-methylpropionamide and methylamine.
    • Conditions: Anhydrous environment, often using solvents like xylene to facilitate the reaction.
    • Procedure: The reactants are mixed and heated to temperatures between 120-140°C with continuous stirring to remove water produced during the reaction.

    In industrial settings, production methods may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

    Interaction studies involving N-Methyl-N-[2-(methylamino)ethyl]propanamide are crucial for understanding its biological effects and therapeutic potential. Preliminary research indicates that it interacts with various biological targets, although comprehensive studies are necessary to elucidate its mechanisms of action fully .

    Several compounds share structural similarities with N-Methyl-N-[2-(methylamino)ethyl]propanamide. Here are notable examples:

    Compound NameStructure FeaturesUnique Aspects
    N-MethylpropionamideSimilar structure but lacks the methylamino groupSimpler amide structure
    N,N-DimethylpropionamideContains two methyl groups on nitrogenCommonly used as a solvent in organic synthesis
    N-MethylacetamideSimilar amide structure but with an acetamide groupDifferent alkyl chain length affects reactivity
    2-Methyl-N-[2-(methylamino)ethyl]propanamideSimilar amide structureExhibits different biological activity

    N-Methyl-N-[2-(methylamino)ethyl]propanamide is unique due to the combination of both methylamino and propanamide groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness may enhance its potential applications in medicinal chemistry and industrial processes.

    XLogP3

    -0.2

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    1

    Exact Mass

    144.126263138 g/mol

    Monoisotopic Mass

    144.126263138 g/mol

    Heavy Atom Count

    10

    Dates

    Last modified: 08-10-2024

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